An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)benzoic Acid
An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Trifluoromethyl)benzoic acid, a halogenated aromatic carboxylic acid, is a pivotal building block in modern synthetic chemistry. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group, significantly influence its reactivity and make it a valuable intermediate in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the chemical and physical properties of 2-(trifluoromethyl)benzoic acid, detailed experimental protocols for its synthesis and purification, and an exploration of its significant applications.
Chemical and Physical Properties
2-(Trifluoromethyl)benzoic acid (CAS No. 433-97-6) is a white to off-white or slightly yellow crystalline solid at room temperature.[1][2] The presence of the trifluoromethyl group at the ortho-position to the carboxylic acid imparts distinct characteristics, including enhanced lipophilicity and metabolic stability in derivative compounds.[1][3]
Physical Properties
A summary of the key physical properties of 2-(trifluoromethyl)benzoic acid is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅F₃O₂ | [4] |
| Molecular Weight | 190.12 g/mol | [4] |
| Appearance | White to off-white/slightly yellow crystalline powder | [1][2] |
| Melting Point | 107-110 °C | [5] |
| Boiling Point | 247 °C at 753 mmHg | |
| pKa | 3.20 ± 0.36 (Predicted) | [4] |
| Water Solubility | 4.8 g/L (25 °C) | [4] |
| Solubility in Organic Solvents | Soluble in DMSO and Methanol (Slightly) | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-(trifluoromethyl)benzoic acid. Key spectral data are summarized below.
| Spectroscopy | Key Features and Peaks | Reference(s) |
| ¹H NMR | Spectra available for review. | [6] |
| ¹³C NMR | Spectra available for review. | [4] |
| FT-IR | Spectra available for review, typically showing characteristic O-H and C=O stretching of the carboxylic acid, and C-F stretching of the trifluoromethyl group. | [4][7] |
| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z 190. | [4] |
Chemical Reactivity and Synthesis
The trifluoromethyl group, being strongly electron-withdrawing, increases the acidity of the carboxylic acid group. The ortho-positioning of the trifluoromethyl and carboxylic acid groups can also lead to specific steric and electronic effects that influence its reactivity in various chemical transformations.
Synthesis Protocols
Several synthetic routes to 2-(trifluoromethyl)benzoic acid have been reported. Below are detailed experimental protocols for two common methods.
This method involves the hydrolysis of the corresponding nitrile under basic conditions.
Materials:
-
2-(Trifluoromethyl)benzonitrile
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(trifluoromethyl)benzonitrile in an aqueous solution of sodium hydroxide. A typical molar ratio would be 1 equivalent of the nitrile to 2-3 equivalents of NaOH.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours, with stirring. Monitor the reaction progress using a suitable analytical technique such as HPLC to ensure the complete consumption of the starting material.[8]
-
After the reaction is complete, cool the mixture to room temperature. A white solid, the sodium salt of the product, may precipitate.
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 2. This will protonate the carboxylate to form the desired 2-(trifluoromethyl)benzoic acid, which will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water to remove any remaining salts.
-
Dry the product under vacuum to yield 2-(trifluoromethyl)benzoic acid.[8]
This industrial method involves the oxidation of 2-(trifluoromethyl)benzyl dichloride.
Materials:
-
2-(Trifluoromethyl)benzyl dichloride
-
Nitric acid (HNO₃)
-
Standard laboratory glassware for handling corrosive materials and heating.
Procedure:
-
In a suitable reaction vessel, treat 2-(trifluoromethyl)benzyl dichloride with nitric acid. The concentration of nitric acid and the reaction temperature are critical parameters and can range from 30-80% and 50-150 °C, respectively.[9]
-
Heat the mixture under controlled conditions to facilitate the hydrolysis and oxidation of the dichloromethyl group to a carboxylic acid.
-
Monitor the reaction until completion.
-
Upon completion, cool the reaction mixture to below 10 °C to precipitate the product.
-
Filter the solid product, wash with water, and dry to obtain 2-(trifluoromethyl)benzoic acid.[9]
Purification
Recrystallization is a common method for the purification of crude 2-(trifluoromethyl)benzoic acid.
Materials:
-
Crude 2-(trifluoromethyl)benzoic acid
-
A suitable solvent system (e.g., toluene, or a mixture of water and an organic solvent)
-
Standard laboratory glassware for recrystallization (Erlenmeyer flask, heating source, filtration apparatus)
Procedure:
-
Dissolve the crude 2-(trifluoromethyl)benzoic acid in a minimal amount of a suitable hot solvent. Toluene is a commonly used solvent for this purpose.[2]
-
Once the solid is completely dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize the precipitation of the purified crystals.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum. The purity can be assessed by measuring the melting point and comparing it to the literature value.
Applications in Research and Development
2-(Trifluoromethyl)benzoic acid is a key intermediate in the synthesis of various high-value chemicals, particularly in the pharmaceutical and agrochemical sectors. The trifluoromethyl group is often incorporated into molecules to enhance their biological activity, metabolic stability, and lipophilicity.[1][3]
Pharmaceutical Applications
This compound serves as a crucial building block in the synthesis of a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs), enzyme inhibitors, and receptor agonists or antagonists.[3][10] The presence of the CF₃ group can significantly improve the pharmacokinetic profile of a drug candidate.
Agrochemical Applications
A prominent application of 2-(trifluoromethyl)benzoic acid is in the production of the broad-spectrum fungicide, Fluopyram.[1][2] This highlights its importance in developing modern crop protection agents.
Safety and Handling
2-(Trifluoromethyl)benzoic acid is classified as an irritant. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a dust mask (such as an N95 respirator) are recommended when handling the solid material.
Visualizations
Synthesis Workflow
Caption: A typical laboratory synthesis workflow for 2-(Trifluoromethyl)benzoic acid.
Role as a Chemical Intermediate
Caption: The role of 2-(Trifluoromethyl)benzoic acid as a key intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Trifluoromethyl)benzoic acid - Safety Data Sheet [chemicalbook.com]
- 6. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum [chemicalbook.com]
- 7. 2-(Trifluoromethyl)benzoic acid(433-97-6) IR Spectrum [chemicalbook.com]
- 8. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 9. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
